Cas no 2098131-34-9 (6-(2-Aminoethoxy)quinoline dihydrochloride)

6-(2-Aminoethoxy)quinoline dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-(2-aminoethoxy)quinoline dihydrochloride
- 2-quinolin-6-yloxyethanamine;dihydrochloride
- 6-(2-Aminoethoxy)quinoline dihydrochloride
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- インチ: 1S/C11H12N2O.2ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;;/h1-4,6,8H,5,7,12H2;2*1H
- InChIKey: BIFGVFABLKMMKB-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O(CCN)C1C=CC2C(=CC=CN=2)C=1
計算された属性
- せいみつぶんしりょう: 260.0483185 g/mol
- どういたいしつりょう: 260.0483185 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1
- ぶんしりょう: 261.14
6-(2-Aminoethoxy)quinoline dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2197-0205-10g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 10g |
$1205.0 | 2023-09-06 | |
Life Chemicals | F2197-0205-5g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 5g |
$861.0 | 2023-09-06 | |
Life Chemicals | F2197-0205-0.25g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 0.25g |
$258.0 | 2023-09-06 | |
Life Chemicals | F2197-0205-1g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 1g |
$287.0 | 2023-09-06 | |
TRC | A268416-1g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 1g |
$ 410.00 | 2022-06-08 | ||
TRC | A268416-100mg |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 100mg |
$ 70.00 | 2022-06-08 | ||
Life Chemicals | F2197-0205-0.5g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 0.5g |
$272.0 | 2023-09-06 | |
Life Chemicals | F2197-0205-2.5g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 2.5g |
$574.0 | 2023-09-06 | |
TRC | A268416-500mg |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 500mg |
$ 275.00 | 2022-06-08 |
6-(2-Aminoethoxy)quinoline dihydrochloride 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Wei Chen Nanoscale, 2015,7, 6957-6990
6-(2-Aminoethoxy)quinoline dihydrochlorideに関する追加情報
Introduction to 6-(2-Aminoethoxy)quinoline dihydrochloride (CAS No. 2098131-34-9)
6-(2-Aminoethoxy)quinoline dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 2098131-34-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of heterocyclic aromatic organic compounds that have garnered considerable attention due to their broad spectrum of biological activities. The structural motif of quinoline, characterized by a fused benzene and pyridine ring system, serves as a privileged scaffold in drug discovery, particularly for the development of agents targeting infectious diseases, cancer, and neurological disorders.
The presence of an aminoethoxy substituent in the 6-position of the quinoline ring introduces unique pharmacophoric features that modulate the compound's interactions with biological targets. This modification enhances the solubility and bioavailability of the molecule, making it a promising candidate for further pharmacological exploration. The dihydrochloride salt form of this compound improves its stability and crystallinity, facilitating its handling and formulation in pharmaceutical applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-(2-aminoethoxy)quinoline dihydrochloride with various protein targets. Studies suggest that this compound exhibits potent inhibitory activity against certain enzymes and receptors implicated in pathogenic processes. For instance, preliminary in silico studies have highlighted its potential as an inhibitor of bacterial topoisomerases, which are critical for DNA replication and transcription in microbial pathogens. This finding aligns with the growing demand for novel antimicrobial agents to combat drug-resistant strains.
In parallel, experimental investigations have been conducted to evaluate the pharmacokinetic properties of 6-(2-aminoethoxy)quinoline dihydrochloride. Pharmacokinetic studies indicate that the compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or intravenously. These findings are particularly encouraging for the development of therapeutic agents intended for systemic delivery. Additionally, preliminary toxicological assessments have revealed that the compound exhibits low acute toxicity at therapeutic doses, suggesting a favorable safety profile.
The quinoline scaffold has a long history in medicinal chemistry, with several clinically approved drugs derived from this core structure. Notably, derivatives of quinoline have been widely used in the treatment of malaria (e.g., chloroquine and quinine), leishmaniasis, and trypanosomiasis. The introduction of an aminoethoxy group into 6-(2-aminoethoxy)quinoline dihydrochloride expands upon these traditional applications by potentially targeting novel biological pathways. This expansion is particularly relevant in light of emerging evidence linking quinoline derivatives to anti-inflammatory and neuroprotective effects.
Current research endeavors are focused on elucidating the mechanistic basis of action for 6-(2-aminoethoxy)quinoline dihydrochloride. Using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists are gaining insights into how this compound interacts with its intended biological targets at the molecular level. These structural insights are crucial for optimizing the molecule's efficacy and selectivity. Furthermore, interdisciplinary approaches combining experimental pharmacology with machine learning algorithms are being employed to accelerate the discovery process.
The potential therapeutic applications of 6-(2-aminoethoxy)quinoline dihydrochloride extend beyond infectious diseases. Emerging data suggest that this compound may exhibit anti-cancer properties by interfering with key signaling pathways involved in tumor growth and metastasis. Preclinical studies have demonstrated that derivatives of quinoline can induce apoptosis in certain cancer cell lines while sparing healthy tissues. The unique structural features of 6-(2-aminoethoxy)quinoline dihydrochloride make it a compelling candidate for further investigation in oncology research.
Another area of active interest is the use of 6-(2-aminoethoxy)quinoline dihydrochloride as a tool compound in chemical biology research. Its well-defined structure allows researchers to probe fundamental biological processes through targeted inhibition or modulation. For example, studies employing this compound have provided valuable insights into enzyme kinetics and substrate recognition mechanisms in bacterial metabolism. Such findings contribute to our understanding of pathogenic mechanisms and may inform the development of novel therapeutic strategies.
The synthesis of 6-(2-aminoethoxy)quinoline dihydrochloride presents an intriguing challenge for synthetic chemists due to its complex heterocyclic core and functional groups. Modern synthetic methodologies have enabled efficient construction of this molecule using multi-step protocols that incorporate key transformations such as nucleophilic substitution reactions at the 6-position followed by salt formation with hydrochloric acid. Advances in green chemistry principles have also been applied to minimize waste and improve atom economy during synthesis.
In conclusion,6-(2-aminoethoxy)quinoline dihydrochloride (CAS No. 2098131-34-9) represents a structurally fascinating compound with diverse potential applications across multiple therapeutic areas. Its unique combination of pharmacophoric elements positions it as a valuable asset for ongoing research initiatives aimed at addressing unmet medical needs. As our understanding of its biological activities continues to evolve,this molecule is poised to play an increasingly significant role in future drug development efforts.
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